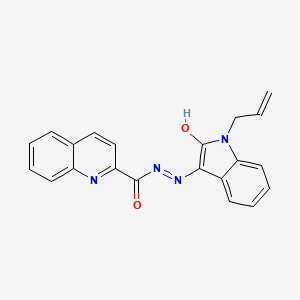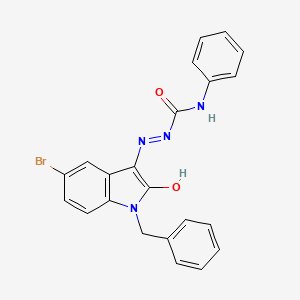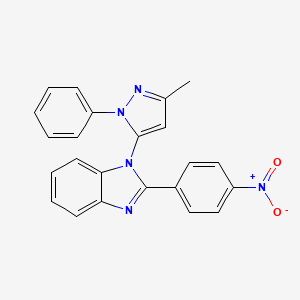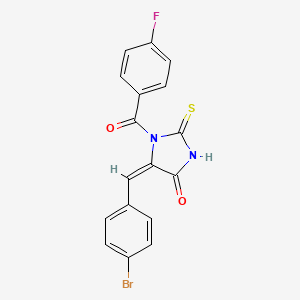![molecular formula C21H25NO6S B3452820 [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate](/img/structure/B3452820.png)
[4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate
Descripción general
Descripción
[4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate: is a synthetic organic compound characterized by its complex structure, which includes a butanoyl group, a methoxyphenyl group, and a sulfonylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:
Formation of the Butanoyl Group: This can be achieved through the reaction of butanoic acid with an appropriate reagent such as thionyl chloride to form butanoyl chloride.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using methoxybenzene and an acyl chloride.
Sulfonylation: The sulfonylamino group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Esterification: Finally, the esterification reaction is carried out to form the butanoate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity and protein interactions.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Electronics: It can be used in the production of electronic materials, such as conductive polymers and semiconductors.
Mecanismo De Acción
The mechanism by which [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar ester functional groups.
Dichloroaniline: An aniline derivative with similar aromatic properties.
Uniqueness:
Structural Complexity: [4-[Butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate has a more complex structure compared to similar compounds, providing unique chemical properties.
Functional Diversity: The presence of multiple functional groups (butanoyl, methoxyphenyl, sulfonylamino) allows for diverse chemical reactivity and applications.
Propiedades
IUPAC Name |
[4-[butanoyl-(4-methoxyphenyl)sulfonylamino]phenyl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-4-6-20(23)22(29(25,26)19-14-12-17(27-3)13-15-19)16-8-10-18(11-9-16)28-21(24)7-5-2/h8-15H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQPECIPUFUMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-hydroxy-3-(phenylcarbamothioyldiazenyl)indol-1-yl]-N-phenylacetamide](/img/structure/B3452755.png)
![2-{3-[(4-nitrobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B3452762.png)
![2-[3-(isonicotinoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B3452769.png)

![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2-chlorophenyl] butanoate](/img/structure/B3452774.png)
![[2-[Benzoyl-(4-methylphenyl)sulfonylamino]phenyl] benzoate](/img/structure/B3452789.png)
![[4-[Butanoyl-(4-chlorophenyl)sulfonylamino]-2,6-dichlorophenyl] butanoate](/img/structure/B3452796.png)
![[2-[Acetyl-(4-chlorophenyl)sulfonylamino]phenyl] acetate](/img/structure/B3452798.png)
![[4-[acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate](/img/structure/B3452800.png)
![4-[N-(Naphthalene-2-sulfonyl)butanamido]phenyl butanoate](/img/structure/B3452808.png)


![N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B3452857.png)
